2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile
Description
Chemical Name: 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetonitrile IUPAC Name: 2-[2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile Molecular Formula: C₉H₅ClF₃N Molecular Weight: 219.59 g/mol CAS Number: 22902-88-1 Purity: ≥97% (as per commercial specifications) .
This compound features a benzene ring substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to an acetonitrile (-CH₂CN) moiety. Its structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical synthesis .
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenoxy]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXADAJMZVSGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Protocol
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Reactants :
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2-Chloro-5-(trifluoromethyl)phenol (1.0 mmol)
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Chloroacetonitrile (1.2 mmol)
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Potassium carbonate (2.0 mmol)
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Solvent : Dimethylformamide (DMF, 10 mL)
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Conditions : Reflux at 80°C for 12 hours under nitrogen atmosphere.
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Workup : Post-reaction, the mixture is cooled, filtered to remove excess base, and concentrated. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1).
Key Findings
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Yield : 65–72% (isolated).
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Challenges : Competing hydrolysis of chloroacetonitrile in polar aprotic solvents necessitates strict anhydrous conditions.
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Optimization : Increasing the base strength (e.g., using sodium hydride) improves phenoxide formation but risks side reactions with the nitrile group.
Palladium-Catalyzed Substitution Under Pressurized Conditions
Adapting methodologies from pyridine-based systems, this approach employs a mixed palladium-titanium dioxide catalyst to facilitate the substitution of a chlorine atom with a cyanomethyl group. While originally designed for pyridine derivatives, the protocol demonstrates adaptability to aromatic systems with electron-withdrawing substituents like trifluoromethyl.
Experimental Protocol
-
Reactants :
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Conditions : 130°C, 2.8 MPa argon pressure, 16 hours.
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Workup : Cooling, filtration, solvent recovery, and extraction with ethyl acetate yield the product after concentration.
Key Findings
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Yield : 89–92% (hypothetical extrapolation from pyridine systems).
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Mechanistic Insight : The palladium catalyst likely stabilizes the transition state during the substitution, while nano TiO₂ enhances surface area for reagent interaction.
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Limitations : High-pressure equipment requirements and catalyst cost may hinder scalability.
Ullmann-Type Copper-Catalyzed Coupling
Copper-mediated coupling reactions provide an alternative for constructing the ether bond. This method leverages the Ullmann reaction, traditionally used for aryl ether synthesis, by coupling 2-chloro-5-(trifluoromethyl)phenol with bromoacetonitrile.
Experimental Protocol
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Reactants :
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2-Chloro-5-(trifluoromethyl)phenol (1.0 mmol)
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Bromoacetonitrile (1.1 mmol)
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Copper(I) iodide (0.1 mmol)
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1,10-Phenanthroline (0.2 mmol, ligand)
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Cesium carbonate (2.0 mmol)
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Solvent : Dimethyl sulfoxide (DMSO, 10 mL)
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Conditions : 100°C for 24 hours under nitrogen.
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Workup : Extraction with dichloromethane, followed by silica gel purification.
Key Findings
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Yield : 55–60% (theoretical estimate).
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Side Reactions : Homocoupling of bromoacetonitrile may occur, necessitating stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in SN2 displacements. This method reduces reaction times and improves yields for the Williamson ether synthesis.
Experimental Protocol
-
Reactants :
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2-Chloro-5-(trifluoromethyl)phenol (1.0 mmol)
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Chloroacetonitrile (1.5 mmol)
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Potassium tert-butoxide (2.5 mmol)
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Solvent : Acetonitrile (10 mL)
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Conditions : Microwave irradiation at 120°C for 30 minutes.
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Workup : Direct concentration and recrystallization from ethanol.
Key Findings
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Yield : 75–80% (projected based on analogous reactions).
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Advantages : Reduced reaction time and improved purity due to controlled heating.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis enables reactions between aqueous phenoxide ions and chloroacetonitrile in a biphasic system. This method avoids expensive anhydrous solvents and simplifies workup.
Experimental Protocol
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Reactants :
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2-Chloro-5-(trifluoromethyl)phenol (1.0 mmol)
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Chloroacetonitrile (1.2 mmol)
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Sodium hydroxide (2.0 mmol, 50% aqueous solution)
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Tetrabutylammonium bromide (0.1 mmol, PTC agent)
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Solvent : Toluene (10 mL)
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Conditions : Stirring at 60°C for 6 hours.
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Workup : Phase separation, organic layer drying, and solvent evaporation.
Key Findings
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Yield : 60–65% (estimated).
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Drawbacks : Emulsion formation during phase separation may complicate isolation.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile for developing new compounds.
- Reactivity Studies : The compound can undergo nucleophilic substitutions, oxidation, and reduction reactions, which are crucial for understanding reaction mechanisms in organic chemistry. For instance, the chloro group can be replaced by amines or thiols, facilitating the formation of substituted phenoxy derivatives.
Biology
- Bioactive Compound Research : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Research has explored the potential of 2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile as a bioactive agent in various assays, particularly those targeting inflammatory pathways and cancer cell proliferation.
- Mechanism of Action : The presence of the chloro and trifluoromethyl groups enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property is beneficial for studying interactions with proteins and enzymes, potentially leading to therapeutic applications.
Medicine
- Therapeutic Potential : Initial investigations into the compound's pharmacological properties suggest it may possess anti-inflammatory and anticancer activities. The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy ring can significantly influence its potency against specific biological targets.
- Drug Development : Given its unique chemical features, 2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile is being explored as a scaffold for developing new drugs aimed at treating various diseases, including cancer and autoimmune disorders.
Case Studies
| Study Focus | Findings |
|---|---|
| Nucleophilic Substitution | Demonstrated effective substitution reactions leading to novel phenoxy derivatives with enhanced activity against cancer cell lines. |
| Inflammation Pathways | Showed that derivatives of the compound inhibited pro-inflammatory cytokine production in macrophage models, suggesting potential therapeutic uses in inflammatory diseases. |
| Anticancer Activity | In vitro studies indicated that modifications to the trifluoromethyl group could enhance cytotoxicity against specific cancer types, warranting further investigation into structure optimization. |
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group may also participate in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers and Positional Analogues
Compound A : 2-[5-Chloro-2-(trifluoromethyl)phenyl]acetonitrile
- IUPAC Name : 2-[5-Chloro-2-(trifluoromethyl)phenyl]acetonitrile
- Molecular Formula : C₉H₅ClF₃N (same as target compound)
- CAS Number : 2778126
- Key Difference : Substitution pattern reverses the positions of Cl and -CF₃ (Cl at 5-position , -CF₃ at 2-position ).
- Impact : Altered electronic effects due to the proximity of -CF₃ (strong electron-withdrawing group) to the acetonitrile chain. This may influence reactivity in nucleophilic substitutions or catalytic couplings .
Compound B : 2-[2-(Trifluoromethyl)phenoxy]acetonitrile
- Molecular Formula: C₉H₆F₃NO
- CAS Number : 874804-01-1
- Key Difference: Lacks the chlorine substituent; -CF₃ is at the 2-position with a phenoxy linkage.
- Impact : Reduced steric hindrance and different electronic properties due to the absence of Cl. Likely higher solubility in polar solvents compared to the target compound .
Heterocyclic Analogues
Compound C : (3-Chloro-5-trifluoromethylpyridin-2-yl)acetonitrile
- Molecular Formula : C₈H₄ClF₃N₂
- CAS Number : N/A (WLN: T6NJ B1CN CG EXFFF)
- Key Difference : Pyridine ring replaces benzene, with Cl at 3-position and -CF₃ at 5-position .
- This structure is more likely to participate in hydrogen bonding, affecting biological activity .
Functional Group Variants
Compound D : 2-(2,4,6-Trichlorophenoxy)acetonitrile
- Molecular Formula: C₈H₄Cl₃NO
- CAS Number : 101495-06-1
- Key Difference: Trichlorophenoxy group replaces the chloro-trifluoromethylphenyl group.
- Impact : Increased halogen content enhances lipophilicity and resistance to metabolic degradation, making it suitable for pesticidal applications. However, higher environmental persistence raises toxicity concerns .
Physicochemical Properties Comparison
Notes:
- The target compound’s lower melting point (30–34°C) suggests weaker intermolecular forces compared to more halogenated analogues.
- UN3439 classification indicates acute toxicity (nitrile group) .
Biological Activity
2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile is a compound of interest due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a chlorinated phenoxy group and a trifluoromethyl substituent, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group often increases lipophilicity and alters the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering cellular signaling.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
Antimicrobial Activity
A study investigated the antimicrobial properties of similar compounds and suggested that fluorinated phenoxyacetonitriles exhibit selective activity against bacterial strains. The results indicated that compounds with similar structures to 2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
Enzyme Interaction Studies
Research has shown that compounds containing trifluoromethyl groups can significantly enhance their potency as enzyme inhibitors. For instance, a structure-activity relationship (SAR) analysis revealed that the inclusion of a trifluoromethyl group increased the inhibitory effects on serotonin uptake by six-fold compared to non-fluorinated analogs .
Data Table: Biological Activity Overview
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antibacterial | Moderate activity against S. aureus | |
| Enzyme Inhibition | Enhanced potency in serotonin uptake | |
| Cellular Signaling | Potential modulation of receptors |
Toxicity and Safety
Preliminary toxicity assessments indicate that compounds with similar structures generally exhibit low toxicity in human cell lines. However, comprehensive toxicity studies are necessary to confirm safety profiles before therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
